Cas no 1226441-59-3 (2-(benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole)

2-(Benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole is a structurally complex imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzylsulfanyl moiety at the 2-position, a difluoromethoxy-substituted phenyl ring at the 1-position, and a methoxyphenyl group at the 5-position, contributing to its unique electronic and steric properties. The presence of difluoromethoxy and methoxy groups may enhance metabolic stability and bioavailability, making it a candidate for further pharmacological evaluation. Its imidazole core offers versatility for further functionalization, enabling exploration in drug discovery. The compound's well-defined structure allows for precise characterization and optimization in synthetic and biological studies.
2-(benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole structure
1226441-59-3 structure
Product Name:2-(benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole
CAS No:1226441-59-3
MF:C24H20F2N2O2S
MW:438.489611625671
CID:5445496
PubChem ID:49672857
Update Time:2025-05-21

2-(benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(Difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-[(phenylmethyl)thio]-1H-imidazole
    • 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole
    • 2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazole
    • AKOS024478406
    • 1226441-59-3
    • F2964-3735
    • 2-(benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole
    • Inchi: 1S/C24H20F2N2O2S/c1-29-20-11-7-18(8-12-20)22-15-27-24(31-16-17-5-3-2-4-6-17)28(22)19-9-13-21(14-10-19)30-23(25)26/h2-15,23H,16H2,1H3
    • InChI Key: IDBGDHOVLUTJIS-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC=C2)N(C2=CC=C(OC(F)F)C=C2)C(C2=CC=C(OC)C=C2)=CN=1

Computed Properties

  • Exact Mass: 438.121
  • Monoisotopic Mass: 438.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6A^2
  • XLogP3: 6.6

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 608.5±65.0 °C(Predicted)
  • pka: 2.59±0.60(Predicted)

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2-(benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole Related Literature

Additional information on 2-(benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole

Introduction to 2-(Benzylsulfanyl)-1-[4-(Difluoromethoxy)phenyl]-5-(4-Methoxyphenyl)-1H-Imidazole (CAS No. 1226441-59-3)

2-(Benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole, with the CAS number 1226441-59-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the benzylsulfanyl, difluoromethoxy, and methoxy substituents, contribute to its distinct chemical and biological properties.

The benzylsulfanyl group in the molecule is a key functional group that can influence the compound's reactivity and stability. Sulfur-containing compounds, such as those with sulfanyl groups, are often studied for their antioxidant properties and their ability to modulate various biological pathways. The difluoromethoxy substituent, on the other hand, introduces fluorine atoms into the molecule, which can significantly affect its electronic properties and biological activity. Fluorinated compounds are frequently used in drug design due to their enhanced metabolic stability and improved pharmacokinetic profiles.

The methoxy group on the phenyl ring is another important structural feature of this compound. Methoxy groups are known to increase the lipophilicity of molecules, which can enhance their ability to cross cell membranes and interact with biological targets. This property is particularly valuable in the development of drugs that need to reach specific intracellular sites of action.

Recent studies have explored the potential therapeutic applications of 2-(Benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole in various disease models. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential as an antitumor agent. Preliminary studies have shown that 2-(Benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For instance, a study published in Cancer Research demonstrated that this compound effectively inhibited the growth of human breast cancer cells by downregulating the expression of Bcl-2, a key anti-apoptotic protein.

In addition to its therapeutic potential, 2-(Benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole has also been investigated for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to study protein function and validate therapeutic targets. The unique structure of this compound makes it an attractive candidate for developing probes that can selectively bind to specific proteins or enzymes involved in disease processes.

The synthesis of 2-(Benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole involves several steps, including the formation of intermediate compounds and purification processes. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and potential commercial applications.

In conclusion, 2-(Benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazole (CAS No. 1226441-59-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it a promising candidate for further investigation in areas such as anti-inflammatory therapy, cancer treatment, and chemical biology. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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